molecular formula C8H15NO3 B2925312 2-Morpholinobutanoic acid CAS No. 87439-09-6

2-Morpholinobutanoic acid

Cat. No.: B2925312
CAS No.: 87439-09-6
M. Wt: 173.212
InChI Key: WMDSBNWXSJDRMD-UHFFFAOYSA-N
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Description

2-Morpholinobutanoic acid is an organic compound with the molecular formula C8H15NO3 It is characterized by the presence of a morpholine ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinobutanoic acid typically involves the reaction of morpholine with butanoic acid derivatives. One common method is the coupling of morpholine with α-haloacid chlorides, followed by cyclization and reduction reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as cesium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Morpholinobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholinobutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Amino-4-morpholinobutanoic acid
  • 2-Methylbutanoic acid
  • 4-Morpholinobutanoic acid

Comparison: 2-Morpholinobutanoic acid is unique due to the presence of both a morpholine ring and a butanoic acid chain, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-morpholin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSBNWXSJDRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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